![molecular formula C16H18ClF3N2 B1519516 2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride CAS No. 1221725-69-4](/img/structure/B1519516.png)

2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride

Overview

Description

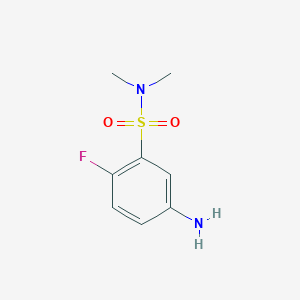

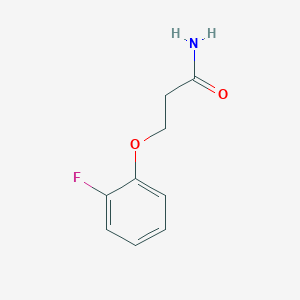

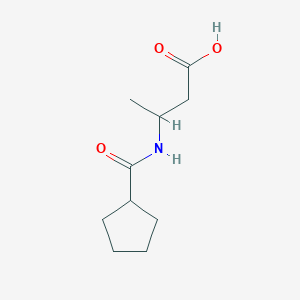

The compound contains a trifluoromethyl group (-CF3), which is a functional group in organic chemistry that is characterized by three fluorine atoms attached to a carbon atom . It also contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds can be achieved through various methods. One common method involves the conversion of carboxylic acids to trifluoromethyl groups by treatment with sulfur tetrafluoride .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the trifluoromethyl group attached to a phenyl ring, which is further connected to an indole group. The trifluoromethyl group is known to significantly affect the electronic properties of the molecule due to its high electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the lipophilicity of compounds, which can affect their solubility and permeability .Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Synthesis of Conformationally Constrained Tryptophan Derivatives

This study outlines the synthesis of novel tryptophan analogues, which are designed for use in peptide/peptoid conformation elucidation studies. These derivatives have a ring structure that limits the conformational flexibility of the side chain, which is significant for understanding peptide structure and function (Horwell et al., 1994).

Inhibitors of Gene Expression

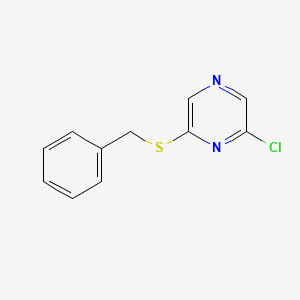

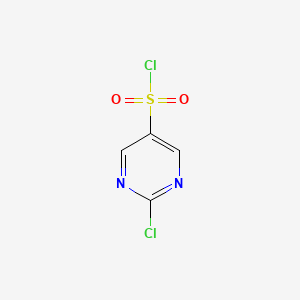

A structure-activity relationship study of a compound that inhibits transcription mediated by NF-kappaB and AP-1 transcription factors was conducted. It focuses on improving oral bioavailability and examines the effect of various substitutions on the pyrimidine ring of the molecule, which is relevant to the design of pharmaceutical agents with improved properties (Palanki et al., 2000).

Applications in Material Science

Organosoluble, Low-Colored Fluorinated Polyimides

This research presents the synthesis of a novel trifluoromethyl-substituted bis(ether amine) monomer leading to a series of fluorinated polyimides. These materials exhibit high solubility, low coloration, and are useful in creating transparent and tough films, highlighting applications in electronics and coatings due to their low dielectric constants and thermal stability (Chung et al., 2006).

Antimicrobial and Cytotoxic Activity

Synthesis, Antimicrobial, and Cytotoxic Activity of Novel Azetidine-2-one Derivatives

A study on the preparation of benzimidazole derivatives and their evaluation for antibacterial and cytotoxic properties. Some compounds showed good antibacterial activity and cytotoxic activity in vitro, suggesting potential pharmaceutical applications (Noolvi et al., 2014).

Corrosion Inhibition

Experimental and Theoretical Investigations of Amine Derivatives as Corrosion Inhibitors

This research synthesized amine derivative compounds and investigated their performance as corrosion inhibitors for mild steel in an acidic medium. The study combines experimental methods with density functional theory and molecular dynamics simulations, illustrating the compounds' protective effects against corrosion (Boughoues et al., 2020).

Future Directions

properties

IUPAC Name |

2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroindol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N2.ClH/c1-10-8-13-14(20)6-3-7-15(13)21(10)12-5-2-4-11(9-12)16(17,18)19;/h2,4-5,8-9,14H,3,6-7,20H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWXIMVWYZSYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1C3=CC=CC(=C3)C(F)(F)F)CCCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-2-[(3,5-dimethoxyphenyl)methyl]propan-1-ol](/img/structure/B1519437.png)

![1-[(3-Aminophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B1519440.png)

![1-[4-(Cyclopropylmethoxy)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519447.png)

![N-{4-[(2-chloroacetamido)methyl]phenyl}cyclopropanecarboxamide](/img/structure/B1519455.png)